N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18299224
InChI: InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H
SMILES:
Molecular Formula: C34H25N
Molecular Weight: 447.6 g/mol

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline

CAS No.:

Cat. No.: VC18299224

Molecular Formula: C34H25N

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline -

Specification

Molecular Formula C34H25N
Molecular Weight 447.6 g/mol
IUPAC Name N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline
Standard InChI InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H
Standard InChI Key BDSQTDRTBINNGM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5

Introduction

Chemical Identity

  • IUPAC Name: 4-(Naphthalen-2-yl)-N-[4-(4-phenylphenyl)]aniline

  • Molecular Formula: C32H23NC_{32}H_{23}N

  • Molecular Weight: 421.54 g/mol

  • Structure: The compound consists of a central amine group bonded to two aromatic systems, including naphthalene and biphenyl units.

Structural Features:

  • The molecule integrates extended conjugated systems, contributing to its electronic and photophysical properties.

  • The presence of rigid aromatic groups enhances thermal stability.

Synthesis

The synthesis of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline typically involves the following steps:

  • Aromatic Substitution:

    • Aniline derivatives are functionalized with naphthalene and biphenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Purification:

    • The product is purified by recrystallization or chromatography to ensure high purity for subsequent applications.

Applications

N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline finds use in advanced materials due to its unique optical and electronic properties:

  • Organic Light Emitting Diodes (OLEDs):

    • Acts as a hole transport material or an emitter due to its conjugated structure and ability to facilitate charge transfer.

    • Enhances device efficiency and stability.

  • Photovoltaics:

    • Utilized in organic solar cells where its extended conjugation aids in light absorption and charge mobility.

  • Sensors:

    • Its fluorescence properties make it suitable for chemical sensing applications.

Research Findings

Recent studies have highlighted the compound's role in electronics:

  • Charge Transport Properties:

    • Exhibits high hole mobility due to the alignment of π-conjugated systems.

  • Thermal Stability:

    • The compound demonstrates excellent stability under operational conditions, making it ideal for long-term applications in devices like OLEDs.

  • Photophysical Characteristics:

    • Strong absorption in the UV-visible range.

    • High photoluminescence quantum yield.

Challenges and Future Directions

While N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline shows promise, challenges remain:

  • Synthesis Complexity:

    • Multi-step synthesis processes can be cost-intensive.

  • Scalability:

    • Developing scalable methods for industrial applications is critical.

Future research aims to optimize synthetic routes and explore derivatives with enhanced properties for next-generation optoelectronic devices.

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